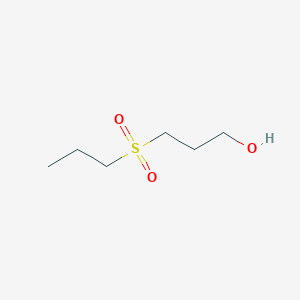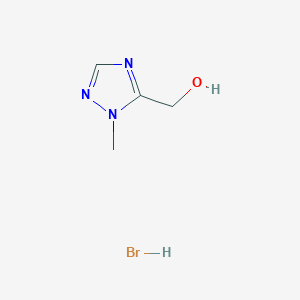
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide
描述
“(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the molecular formula C4H7N3O . It has an average mass of 113.118 Da and a monoisotopic mass of 113.058914 Da .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” consists of a 1,2,4-triazole ring with a methyl group at the 1-position and a methanol group at the 5-position .Physical And Chemical Properties Analysis
“(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 296.8±42.0 °C at 760 mmHg, and a flash point of 133.3±27.9 °C .作用机制
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide is not fully understood, but it is believed to work by inhibiting certain enzymes and processes within cells. For example, it has been shown to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol in fungi. This inhibition leads to a disruption of the fungal cell membrane, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to have anti-inflammatory properties, as well as potential anti-cancer effects. However, more research is needed to fully understand the extent of these effects.
实验室实验的优点和局限性
One advantage of using (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully considered when using it in experiments.
未来方向
There are many potential future directions for research involving (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide. One direction is to further explore its potential as an antifungal agent and its use in treating fungal infections. Another direction is to investigate its potential as a treatment for cancer and other diseases. Additionally, more research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies based on this compound. Finally, there is a need to explore the potential of this compound as a building block for the synthesis of other compounds with potential therapeutic applications.
科学研究应用
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry. It has been found to have potential as an antifungal agent, as well as a potential treatment for cancer. It has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
安全和危害
属性
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.BrH/c1-7-4(2-8)5-3-6-7;/h3,8H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVNIULSFDHTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,8-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1461031.png)
![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)
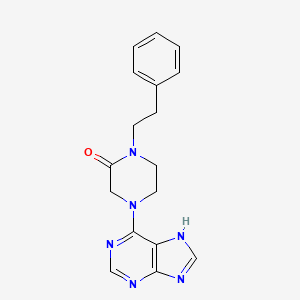
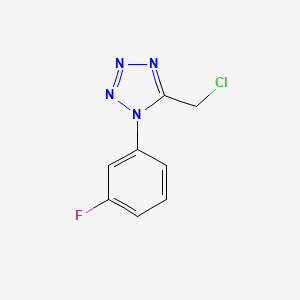
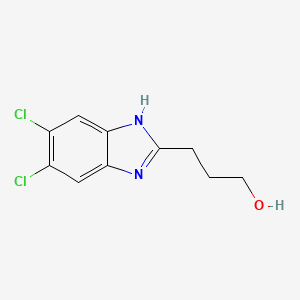
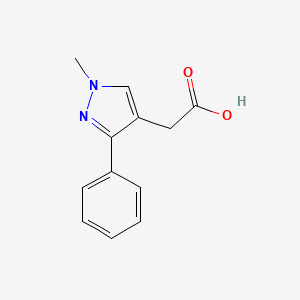
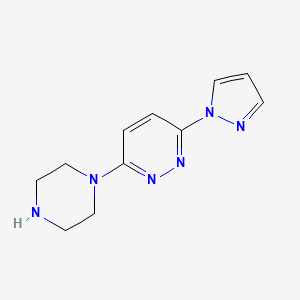
![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)
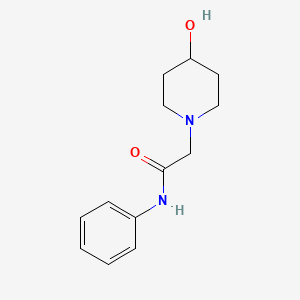
![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)

